1-(Pyridin-3-yl)cyclobutanamine
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Overview
Description
1-(Pyridin-3-yl)cyclobutanamine is an organic compound with the molecular formula C9H12N2 It consists of a cyclobutane ring attached to a pyridine ring via an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)cyclobutanamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with a pyridine derivative, which undergoes cyclization with a cyclobutane precursor in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-substituted cyclobutanamine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)cyclobutanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)cyclobutanamine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses .
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)cyclobutanamine
- 1-(Pyridin-4-yl)cyclobutanamine
- Cyclobutylamine derivatives
Uniqueness: 1-(Pyridin-3-yl)cyclobutanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .
Biological Activity
1-(Pyridin-3-yl)cyclobutanamine is an organic compound characterized by a cyclobutane ring linked to a pyridine moiety through an amine group. Its unique structure suggests potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C9H12N2
- Molecular Weight : 148.20 g/mol
- CAS Number : 1212058-02-0
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity.
This compound interacts with various molecular targets, including enzymes and receptors. The pyridinyl group is believed to play a crucial role in modulating the activity of these targets, influencing cellular processes such as signal transduction and gene expression.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in managing conditions characterized by inflammation.
- Pharmacological Potential : Ongoing research is exploring its role as a pharmaceutical intermediate, particularly in drug development for various therapeutic areas.
Antimicrobial Studies
In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains. For instance, it was effective against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum potential.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Mechanisms
Research has indicated that the compound may inhibit pro-inflammatory cytokines in cell cultures. A study reported a significant reduction in TNF-alpha levels when cells were treated with this compound.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 50 |
IL-6 | 100 | 30 |
Comparative Analysis with Similar Compounds
When compared to other cyclobutanamine derivatives, such as 1-(Pyridin-2-yl)cyclobutanamine and 1-(Pyridin-4-yl)cyclobutanamine, the biological activity of this compound appears to be distinct due to its specific substitution pattern on the pyridine ring. This uniqueness may confer different pharmacokinetic and pharmacodynamic properties.
Compound | Antimicrobial Activity | Anti-inflammatory Potential |
---|---|---|
This compound | Moderate | High |
1-(Pyridin-2-yl)cyclobutanamine | Low | Moderate |
1-(Pyridin-4-yl)cyclobutanamine | Moderate | Low |
Properties
IUPAC Name |
1-pyridin-3-ylcyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9(4-2-5-9)8-3-1-6-11-7-8/h1,3,6-7H,2,4-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATGFCHERVPRDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CN=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678747 |
Source
|
Record name | 1-(Pyridin-3-yl)cyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212058-02-0 |
Source
|
Record name | 1-(Pyridin-3-yl)cyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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